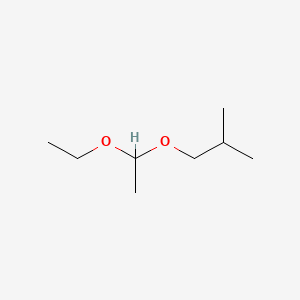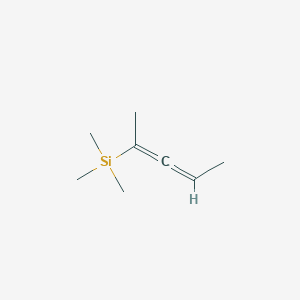![molecular formula C13H27BOSi B3334461 (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane CAS No. 848617-93-6](/img/structure/B3334461.png)
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
Vue d'ensemble
Description
(9-Methoxy-9-borabicyclo[33. This compound is known for its unique structure, which combines boron and silicon atoms, making it a subject of interest in synthetic chemistry and materials science.
Méthodes De Préparation
The synthesis of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves several steps. One common method includes the reaction of borabicyclo[3.3.2]decane with trimethylsilyl chloride in the presence of a base. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent decomposition of the intermediate products.
Analyse Des Réactions Chimiques
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form boronic acids or boronates.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield borohydrides.
Substitution: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its ability to form stable bonds with other elements.
Mécanisme D'action
The mechanism of action of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable bonds with other elements is a key factor in its mechanism of action.
Comparaison Avec Des Composés Similaires
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane can be compared with other boron-silicon compounds, such as:
Boronic acids: These compounds are widely used in organic synthesis and have similar reactivity patterns.
Boronates: These are esters of boronic acids and are used in various chemical reactions.
Silicon-based reagents: Compounds like trimethylsilyl chloride are used in similar synthetic applications
The uniqueness of this compound lies in its combined boron-silicon structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
(9-methoxy-9-borabicyclo[3.3.2]decan-10-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BOSi/c1-15-14-12-9-5-7-11(8-6-10-12)13(14)16(2,3)4/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJACFLHZMIAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584866 | |
| Record name | (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848617-93-6 | |
| Record name | (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848617-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)

